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Compound of Interest

Compound Name: N-cyclopropyl-4-iodobenzamide

Cat. No.: B2879678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic route for the chemical compound N-cyclopropyl-4-iodobenzamide. This

document is intended to serve as a valuable resource for researchers and professionals in the

fields of medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data
The following tables summarize the available spectroscopic data for N-cyclopropyl-4-
iodobenzamide.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.80 d, J = 8.4 Hz 2H Ar-H

7.55 d, J = 8.4 Hz 2H Ar-H

6.25 br s 1H NH

2.89-2.83 m 1H Cyclopropyl-CH

0.86-0.81 m 2H Cyclopropyl-CH₂

0.62-0.58 m 2H Cyclopropyl-CH₂
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Note: Data obtained from the ¹H NMR spectrum provided by MedChemExpress.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm) Assignment

Data not available in public domain

Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

Data not available in public domain

Table 4: Mass Spectrometry (MS) Data
m/z Assignment

Data not available in public domain

Experimental Protocols
The following section details the experimental protocols for the synthesis of N-cyclopropyl-4-
iodobenzamide and the general procedures for acquiring the spectroscopic data.

Synthesis of N-cyclopropyl-4-iodobenzamide
This protocol describes a standard amide coupling reaction between 4-iodobenzoic acid and

cyclopropylamine using a carbodiimide coupling agent.

Materials:

4-Iodobenzoic acid

Cyclopropylamine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Hydroxybenzotriazole (HOBt)
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N,N-Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

N,N-Dimethylformamide (DMF), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Ethyl acetate and hexanes for chromatography

Procedure:

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-

iodobenzoic acid (1.0 equivalent), HOBt (1.2 equivalents), and a minimal amount of

anhydrous DMF to dissolve the solids.

Add anhydrous DCM to the flask, followed by cyclopropylamine (1.1 equivalents) and DIPEA

(2.5 equivalents).

Stir the mixture at room temperature for 10 minutes.

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add EDC (1.2 equivalents) portion-wise to the reaction mixture.

Allow the reaction to warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate

solution.

Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography on silica gel, using a gradient of

ethyl acetate in hexanes as the eluent.

Combine the fractions containing the pure product and evaporate the solvent to yield N-
cyclopropyl-4-iodobenzamide as a solid.

Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The

sample is dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide

(DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

¹³C NMR: Carbon NMR spectra are recorded on the same spectrometer at a corresponding

frequency (e.g., 100 MHz or 125 MHz). The sample is dissolved in CDCl₃ or DMSO-d₆.

Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

IR spectra are recorded on an FTIR spectrometer. The solid sample is analyzed as a thin film

on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectrum is typically recorded over

the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (EI)

mass spectrometer. The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) and introduced into the ion source. The mass-to-charge ratio (m/z) of the

molecular ion and major fragment ions are reported.

Visualizations
The following diagram illustrates the synthetic workflow for N-cyclopropyl-4-iodobenzamide.
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Reactants

Reagents & Conditions

Workup & Purification

4-Iodobenzoic Acid

Amide Coupling

Cyclopropylamine

EDC, HOBt

DIPEA

DCM/DMF

0 °C to RT

Aqueous Workup Column Chromatography N-cyclopropyl-4-
iodobenzamide

Click to download full resolution via product page
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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